molecular formula C11H14N2O B13113090 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one

Cat. No.: B13113090
M. Wt: 190.24 g/mol
InChI Key: VDQVHHRAEAFGBR-UHFFFAOYSA-N
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Description

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is a chemical compound with a unique structure that includes a cyclopenta[b]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one can be achieved through several methods. One common approach involves the nucleophilic addition of a suitable precursor, followed by acetylation and cyclization reactions. For instance, commercially available cyclopentanone and benzylamine can be used as starting materials. The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic addition, acetylation, and cyclization, followed by purification techniques like crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is unique due to its specific substitution pattern and the presence of a propan-1-one group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-3-yl)propan-1-one

InChI

InChI=1S/C11H14N2O/c1-3-10(14)9-6-12-8-5-4-7(2)11(8)13-9/h6-7H,3-5H2,1-2H3

InChI Key

VDQVHHRAEAFGBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C2CCC(C2=N1)C

Origin of Product

United States

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